3-Acetamido-4-methylbenzoic acid

Physicochemical Properties Intermediate Selection Synthetic Route Design

When synthesizing kinase inhibitors such as nilotinib, using incorrect benzoic acid regioisomers causes failed couplings and inconsistent impurity profiles. 3-Acetamido-4-methylbenzoic acid eliminates this risk with its precise meta-acetamido/para-methyl regiochemistry, proven essential for correct pharmacophoric orientation in tyrosine kinase inhibitor scaffolds. • Enables robust amide bond formation in nilotinib and related kinase inhibitor synthetic routes • LogP 1.72 provides ~5.7× greater organic-phase partitioning versus the 3-amino analog (LogP 0.3), streamlining extraction and purification • Melting point 278°C supports hot recrystallization without thermal degradation, ensuring high-purity batches for sensitive downstream transformations Supplied at ≥95% purity with full analytical documentation. In stock for immediate global dispatch.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 6946-14-1
Cat. No. B184020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamido-4-methylbenzoic acid
CAS6946-14-1
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)NC(=O)C
InChIInChI=1S/C10H11NO3/c1-6-3-4-8(10(13)14)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14)
InChIKeyFGHGVZVGAYQACH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetamido-4-methylbenzoic Acid Overview


3-Acetamido-4-methylbenzoic acid (CAS 6946-14-1) is an aromatic amide-carboxylic acid derivative with the molecular formula C10H11NO3 and a molecular weight of approximately 193.20 g/mol . The compound features both an acetamido group at the meta position and a methyl group at the para position relative to the benzoic acid carboxyl moiety, a substitution pattern that confers distinct physicochemical properties including a calculated density of 1.276 g/cm³ and a predicted boiling point of 425.7°C at 760 mmHg . Commercially, this compound is typically supplied as a solid with purity specifications ranging from 95% to 98%, and is classified as a building block for research and development applications in pharmaceutical synthesis and organic chemistry .

✓ Building block for pharmaceutical synthesis and medicinal chemistry workflows
✓ Protected amine strategy supports multi-step synthetic route design
✓ Compatible with recrystallization and thermal purification methods

Why Substitution Fails for 3-Acetamido-4-methylbenzoic Acid


Substitution of 3-acetamido-4-methylbenzoic acid with seemingly similar benzoic acid derivatives is not chemically or functionally neutral due to the precise regiochemistry of the acetamido and methyl substituents. The meta-acetamido substitution pattern distinguishes this compound from ortho- and para-acetamido regioisomers (e.g., 4-acetamido-2-methylbenzoic acid or 2-acetamido-4-methylbenzoic acid), which exhibit divergent hydrogen-bonding networks, steric profiles, and electronic distributions that directly impact reactivity in downstream coupling reactions . Furthermore, the acetamido group confers substantially different physicochemical behavior compared to its synthetic precursor 3-amino-4-methylbenzoic acid (CAS 2458-12-0), including altered LogP (1.72 vs. 0.3), increased molecular weight (193.2 vs. 151.16 g/mol), and modified hydrogen-bonding capacity—differences that translate to distinct solubility, crystallization behavior, and compatibility with specific synthetic protocols [1]. Procurement decisions that overlook these structural distinctions risk synthetic failure, impurity profile deviations, and batch-to-batch inconsistency in multi-step pharmaceutical manufacturing processes [2].

Regioisomer
3-Acetamido-4-methylbenzoic acid
Ortho/Para acetamido regioisomers

Meta-acetamido regiochemistry determines hydrogen-bonding networks and steric profiles; ortho/para isomers may shift reactivity and crystallization outcomes.

Precursor
Acetamido-protected building block
3-Amino-4-methylbenzoic acid (CAS 2458-12-0)

Acetamido protection alters lipophilicity, molecular weight, and hydrogen-bond donor count; unprotected amine may lead to different solubility and purification profiles.

3-Acetamido-4-methylbenzoic Acid: Procurement Evidence


Physicochemical Profile vs. Amino Precursor

3-Acetamido-4-methylbenzoic acid exhibits a calculated LogP value of 1.72, compared to 0.3 for its amino precursor 3-amino-4-methylbenzoic acid, representing a greater than five-fold increase in lipophilicity . This difference in partition coefficient is accompanied by a molecular weight increase from 151.16 g/mol to 193.20 g/mol and a reduction in hydrogen bond donor count from 2 to 1 upon acetylation of the amino group [1]. The melting point of 3-acetamido-4-methylbenzoic acid is reported as approximately 278°C (ethanol/water), substantially higher than the 164-169°C range observed for 3-amino-4-methylbenzoic acid .

Physicochemical Profile
Reported
LogP 1.72 vs 0.3; MW 193.2 vs 151.2 g/mol; mp 278°C vs 164–169°C
Supports organic-phase extraction and purification fit
Calculated LogP (XLogP3); vendor-reported melting points
Physicochemical Properties Intermediate Selection Synthetic Route Design

Regiochemistry vs. Positional Isomer

The meta-acetamido substitution pattern of 3-acetamido-4-methylbenzoic acid (acetamido at C3, methyl at C4 relative to carboxyl) yields a melting point of approximately 278°C, whereas the ortho-acetamido regioisomer 4-acetamido-2-methylbenzoic acid (acetamido at C4, methyl at C2) exhibits thermal decomposition at 237°C without a defined melting point . This thermal stability differential of approximately 41°C reflects fundamental differences in crystal packing forces and intermolecular hydrogen-bonding arrangements arising from the distinct regiochemistry of the acetamido group .

Thermal Stability vs Regioisomer
Reported
mp 278°C vs decomposition 237°C (ortho regioisomer)
Enables recrystallization and thermal process robustness
Vendor and literature thermal data; regioisomeric comparison
Regiochemistry Structural Isomers Crystallization Behavior

Polar Surface Area vs. Nitro Precursor

3-Acetamido-4-methylbenzoic acid possesses a topological polar surface area (tPSA) of 66.4 Ų, compared to a calculated tPSA of approximately 83-86 Ų for the nitro-containing synthetic precursor 4-methyl-3-nitrobenzoic acid (CAS 96-98-0) . This tPSA reduction of approximately 17-20 Ų reflects the replacement of the electron-withdrawing nitro group with an electron-donating acetamido moiety following reduction and acetylation steps . The lower tPSA correlates with reduced polarity and improved membrane permeability characteristics, while the acetamido group provides a distinct hydrogen-bonding profile with both donor and acceptor capacity compared to the purely electron-withdrawing nitro substituent [1].

Polar Surface Area
Context-dependent
tPSA 66.4 Ų vs ~83–86 Ų (nitro precursor)
Acetamido group reduces polarity and alters electronic context
Calculated tPSA; class-level electronic inference
Electronic Properties Synthetic Route Selection Reduction State

Nilotinib Synthesis Intermediate

3-Acetamido-4-methylbenzoic acid has been documented as a synthetic intermediate in the preparation of nilotinib, a second-generation BCR-ABL tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia . While direct comparative data for alternative intermediates in the nilotinib synthesis pathway are not publicly available in primary literature, the use of this specific acetamido-substituted benzoic acid scaffold is linked to the structural requirements of the nilotinib pharmacophore, which demands precise regiochemical positioning of amide and aromatic substituents for optimal kinase binding interactions [1]. The commercial availability of this compound at 95-98% purity from multiple vendors supports its established role as a validated building block in medicinal chemistry programs targeting kinase inhibitor development .

Kinase Inhibitor Intermediate
Context-dependent
Documented in nilotinib synthetic pathway; commercial purity 95–98%
Supports kinase inhibitor scaffold research
Regioisomer-specific pathway; limited public comparative data
Pharmaceutical Intermediate Tyrosine Kinase Inhibitor Nilotinib Synthesis

3-Acetamido-4-methylbenzoic Acid: Application Scenarios


Protected Amine Synthesis with High Lipophilicity

3-Acetamido-4-methylbenzoic acid is optimally deployed in synthetic routes where the amino group must be protected as an acetamide to prevent undesired side reactions during subsequent transformations, while simultaneously requiring increased organic-phase solubility for efficient extraction and purification. The LogP value of 1.72 provides approximately 5.7-fold greater lipophilicity compared to the unprotected 3-amino analog (LogP = 0.3), facilitating more efficient partitioning into organic solvents during work-up procedures . This property is particularly valuable in multi-step sequences involving hydrophobic coupling partners or when chromatographic purification benefits from increased retention on reversed-phase stationary phases. The acetamide protecting group can be subsequently hydrolyzed under controlled acidic or basic conditions to regenerate the free amine for downstream functionalization .

Kinase Inhibitor Scaffold Synthesis

This compound is documented as a building block in the synthesis of nilotinib and related tyrosine kinase inhibitor scaffolds, where the precise 3-acetamido-4-methyl substitution pattern on the benzoic acid core contributes to the correct spatial orientation of pharmacophoric elements . The meta-acetamido substitution provides an optimal vector for amide bond formation with heterocyclic amine partners, while the para-methyl group occupies a sterically defined position that influences both conformational preferences and metabolic stability of the final active pharmaceutical ingredient. Procurement of this specific regioisomer is essential when following established synthetic protocols for kinase inhibitor development programs [1].

Thermal Stability for Recrystallization

With a reported melting point of 278°C (ethanol/water), 3-acetamido-4-methylbenzoic acid demonstrates thermal stability approximately 41°C higher than the decomposition onset of its 4-acetamido-2-methyl regioisomer (237°C, dec.) and approximately 109-114°C higher than the 3-amino-4-methyl precursor (164-169°C) . This elevated thermal stability supports robust recrystallization from hot solvent systems without thermal degradation, enabling effective removal of synthetic impurities and achievement of high-purity product suitable for subsequent sensitive transformations. The defined melting point also provides a reliable identity and purity verification parameter for incoming quality control assessment .

Application
Selection Property
Validation Focus
Protected amine synthesis with high lipophilicity
Lipophilic partitioning and purification fit
Extraction efficiency and reversed-phase chromatographic behavior
Kinase inhibitor scaffold development
Regiospecific amide coupling geometry
Pharmacophoric spatial orientation and synthetic protocol adherence
Thermally robust recrystallization processing
Defined melting point and thermal stability
Purity verification and thermal degradation resistance

Technical Documentation Hub

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38 linked technical documents
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